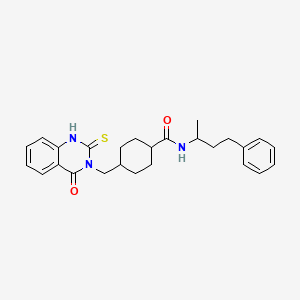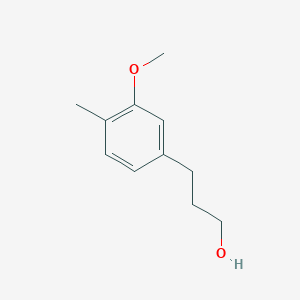
3-(3-Methoxy-4-methylphenyl)propan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Synthesis of Biologically Active Compounds : The synthesis of compounds like "3-(3-Methoxy-4-methylphenyl)propan-1-ol" often involves condensation reactions and crystal structure analysis, providing insights into molecular interactions and stability. Such synthetic pathways are crucial for developing intermediates in pharmaceutical manufacturing (Rivera et al., 2022).
Antimicrobial and Antiradical Activity : Analogous compounds exhibit antimicrobial and antioxidant activities, assessed through methods like minimum inhibitory concentrations and DPPH assays. This suggests potential applications in developing antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Materials Science Applications
Photophysics and Vibronic Interactions : Studies on related chalcone derivatives highlight the impact of molecular structure on photophysical properties, including phosphorescence emission and solvent-dependent triplet quantum yield. Such findings are relevant for designing optical materials and sensors (Bangal et al., 1996).
Pharmacology Applications
Drug Metabolism and Pharmacokinetics : The metabolism of designer drugs structurally similar to "this compound" provides insights into human metabolic pathways, which is essential for understanding the pharmacokinetics and toxicity of new therapeutic agents (Zaitsu et al., 2009).
Synthesis of Nonpeptide Antagonists : The design and synthesis of potent nonpeptide antagonists for specific receptors illustrate the application of such compounds in developing targeted therapies, showcasing the versatility of related chemical structures in medicinal chemistry (Snider et al., 1991).
Eigenschaften
IUPAC Name |
3-(3-methoxy-4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUFCXIYFOCUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)
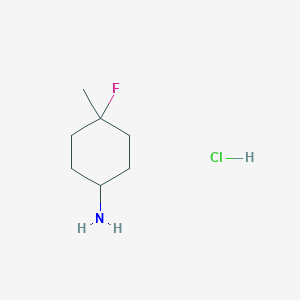
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
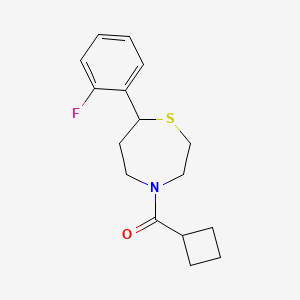

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)
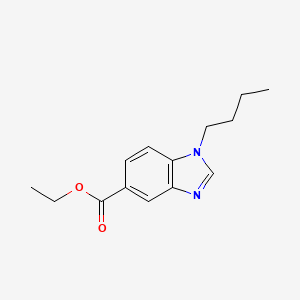
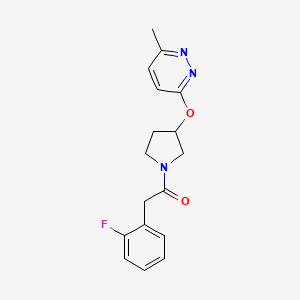
![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)
